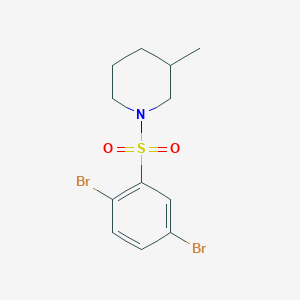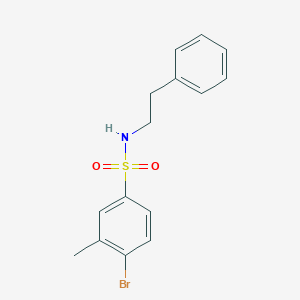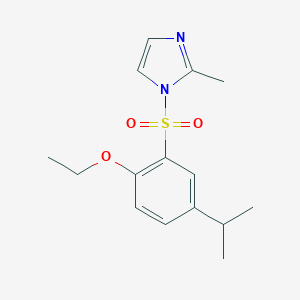
1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole is an organic compound that belongs to the class of sulfonyl imidazoles. This compound is characterized by the presence of an imidazole ring substituted with a sulfonyl group and an ethoxy-propan-2-ylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild reaction conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides as reagents.
Substitution with Ethoxy-Propan-2-ylphenyl Group: The final step involves the substitution of the imidazole ring with the ethoxy-propan-2-ylphenyl group, which can be achieved through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The imidazole ring can undergo various substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity . The imidazole ring can also interact with nucleic acids, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylimidazole: An aromatic heterocyclic compound used as a specialty solvent and base.
1-(2-Ethoxy-5-propan-2-ylphenyl)sulfonylpyrazole: A similar compound with a pyrazole ring instead of an imidazole ring.
Uniqueness
1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazole ring with a sulfonyl group and an ethoxy-propan-2-ylphenyl group makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
1-(2-ethoxy-5-propan-2-ylphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-5-20-14-7-6-13(11(2)3)10-15(14)21(18,19)17-9-8-16-12(17)4/h6-11H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMURJGJOPDSDPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2C=CN=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
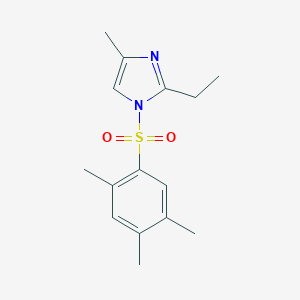
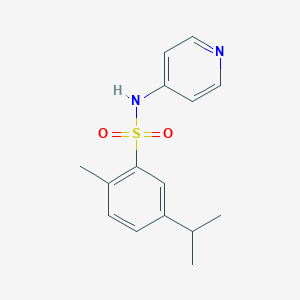
![1-Benzyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B512836.png)
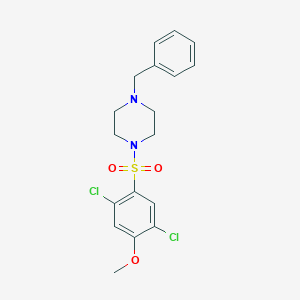

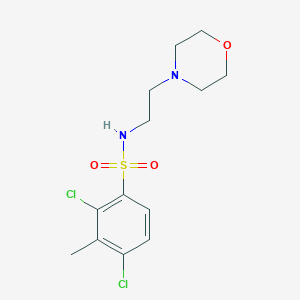
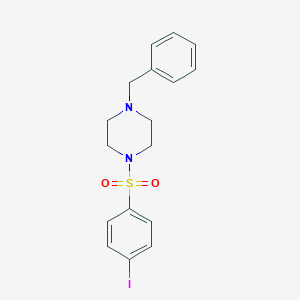
![2-[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B512845.png)

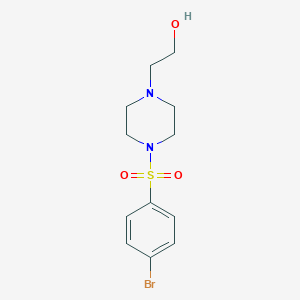
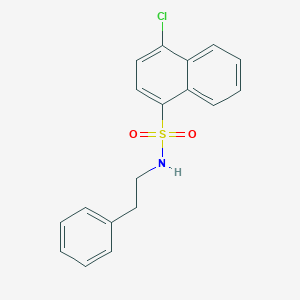
![1-Benzyl-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B512850.png)
